Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO6/c1-19(2)15-27(29(32)33)31(17-20-13-14-21(35-3)16-28(20)36-4)30(34)37-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-14,16,19,26-27H,15,17-18H2,1-4H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSOWMLPKHDMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Specialized Amino Acid Derivatives in Peptide Synthesis
The chemical synthesis of peptides is a meticulous process involving the sequential addition of amino acids to a growing chain. sigmaaldrich.com To ensure the correct sequence and prevent unwanted side reactions, the reactive groups of the amino acids must be temporarily blocked or "protected". creative-peptides.comwikipedia.org This has led to the development of a vast arsenal (B13267) of specialized amino acid derivatives, each with unique protecting groups tailored for specific purposes. peptide.com
These derivatives are crucial for several reasons:
Preventing Side Reactions: Protecting groups on the α-amino group and reactive side chains of amino acids prevent the formation of incorrect peptide bonds and other undesirable byproducts. creative-peptides.comwikipedia.org
Enhancing Solubility: Certain protecting groups can improve the solubility of the growing peptide chain, which is particularly important in solid-phase peptide synthesis (SPPS) where aggregation can hinder reaction efficiency.
Facilitating the Synthesis of Complex Peptides: Specialized derivatives enable the synthesis of peptides containing modified amino acids, such as those with post-translational modifications like glycosylation or phosphorylation. nih.gov They are also instrumental in creating cyclic peptides and other complex structures. peptide.com
The Role of N 2,4 Dimethoxybenzyl Dmb Protecting Groups in Peptide Elongation
A significant challenge in peptide synthesis, especially for longer or hydrophobic sequences, is the tendency of peptide chains to aggregate. This aggregation, driven by interchain hydrogen bonding, can lead to incomplete reactions and low yields. The introduction of backbone amide protecting groups is a key strategy to mitigate this issue. nih.govresearchgate.net
The N-(2,4-dimethoxybenzyl) (Dmb) group is an acid-labile protecting group for the backbone amide nitrogen. bachem.com Its incorporation, often as part of a dipeptide unit like Fmoc-Xaa-(Dmb)Gly-OH, effectively disrupts the hydrogen bonding patterns that lead to aggregation. bachem.compeptide.com This "structure-breaking" capability facilitates the smooth elongation of the peptide chain, particularly in "difficult" sequences. nih.gov
Key advantages of using Dmb protection include:
Prevention of Aggregation: By temporarily modifying the peptide backbone, the Dmb group enhances the solvation of the growing peptide and prevents the formation of insoluble aggregates. bachem.com
Improved Yields and Purity: The mitigation of aggregation leads to more complete coupling reactions, resulting in higher yields and purer final products. peptide.com
Prevention of Aspartimide Formation: The Dmb group can also be strategically employed to prevent the formation of aspartimide, a common side reaction involving aspartic acid residues. bachem.compeptide.com
While the related 2-hydroxy-4-methoxybenzyl (Hmb) group also serves as a backbone protecting group, Dmb derivatives offer the advantage of not being susceptible to the formation of benzo-oxazepinones during activation. bachem.com However, direct coupling to a Dmb-protected amino acid can be challenging, which is why they are often incorporated as dipeptides. peptide.com
The Landscape of Fmoc Chemistry and Backbone Protection
Synthetic Routes for Incorporating the 2,4-Dimethoxybenzyl (Dmb) Moiety
The introduction of the 2,4-dimethoxybenzyl (Dmb) group onto the nitrogen atom of leucine (B10760876) is a key step in the synthesis of the target compound. This modification is strategically employed to prevent interchain hydrogen bonding, which can lead to aggregation and reduced yields during solid-phase peptide synthesis (SPPS). peptide.com
N-Alkylation Procedures for Leucine Derivatives
Direct N-alkylation of the leucine amino acid is a primary method for introducing the Dmb group. This typically involves the reaction of a leucine derivative, where the carboxylic acid is protected, with 2,4-dimethoxybenzyl chloride. The reaction is generally carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the benzyl (B1604629) halide. Molecular sieves have also been utilized as a mild base to promote N-alkylation reactions. nih.gov
Another approach is reductive amination. This method involves reacting a leucine ester with 2,4-dimethoxybenzaldehyde (B23906) to form a Schiff base, which is then reduced to the secondary amine using a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. jst.go.jp
Strategies for Functionalization of the Amide Nitrogen
The Dmb group serves to protect the amide nitrogen in peptide backbones. jst.go.jpwustl.edu This is particularly useful in preventing side reactions such as diketopiperazine formation, especially when the two N-terminal amino acids are unprotected and their carboxyl groups are activated. iris-biotech.de The Dmb group can be introduced onto the amide nitrogen of a dipeptide. For instance, a dipeptide containing glycine (B1666218), Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is used to prevent aspartimide formation, a common side reaction in peptide synthesis. peptide.com The Dmb group effectively blocks the formation of the aspartimide intermediate. peptide.com
Introduction and Stability of the Fmoc Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids, widely used in SPPS. biosynth.comembrapa.br Its introduction and stability are crucial for the successful synthesis of this compound.
Optimized Fmoc-ylation Conditions for Amino Acid Precursors
The Fmoc group is typically introduced by reacting the N-Dmb-leucine with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) in the presence of a base. researchgate.netresearchgate.netnih.gov The reaction conditions, including the choice of solvent and base, are optimized to ensure complete and efficient protection of the amino group. For sterically hindered amino acids, such as N-alkylated derivatives, specific coupling reagents and conditions may be necessary to achieve high yields. researchgate.netresearchgate.netthieme.de For instance, using a diisopropylcarbodiimide (DIC)/1-hydroxybenzotriazole (HOBt)/N,N-dimethylaminopyridine (DMAP) strategy can be effective. researchgate.net
| Reagent | Conditions | Outcome |
| Fmoc-Cl | Bicarbonate buffer | Efficient Fmoc protection |
| Fmoc-OSu | Mild basic conditions | High yield of Fmoc-amino acid |
| DIC/HOBt/DMAP | DMA/DCM solvent | Effective for sterically hindered couplings researchgate.net |
Prevention of Side Reactions during Fmoc Derivatization
Several side reactions can occur during the Fmoc derivatization process. Incomplete Fmoc deprotection can lead to low yields. iris-biotech.de To mitigate this, extending the reaction time or repeating the deprotection step can be beneficial. iris-biotech.de The formation of diketopiperazines is another potential side reaction. iris-biotech.de The presence of the bulky Dmb group on the amide nitrogen helps to minimize this by sterically hindering the cyclization reaction. Furthermore, the choice of coupling reagents is critical; for example, using phosphonium (B103445) salts like PyBOP or BOP can prevent guanidinylation of free amino groups. iris-biotech.de
Chiral Purity and Stereochemical Control in Synthesis
Maintaining the chiral integrity of the leucine stereocenter is paramount throughout the multi-step synthesis. nih.gov Leucine, being a chiral amino acid, can be susceptible to racemization under certain reaction conditions, particularly during activation and coupling steps. acs.orgnih.gov
Strategies to ensure stereochemical control include the use of mild reaction conditions and specific coupling reagents that minimize the risk of epimerization. youtube.com The use of chiral auxiliaries is a common strategy to control stereochemistry during a reaction. youtube.com The stereochemical purity of the final product, this compound, is typically verified using chiral high-performance liquid chromatography (HPLC). nih.govjk-sci.com
| Analytical Method | Purpose |
| Chiral HPLC | Determination of enantiomeric excess nih.govjk-sci.com |
| NMR Spectroscopy | Structural confirmation nih.gov |
| Mass Spectrometry | Molecular weight verification nih.gov |
Assessment of Racemization during Synthetic Steps
The potential for racemization is a significant concern in the synthesis of N-alkylated amino acids. The electron-withdrawing nature of the Fmoc group can increase the acidity of the α-proton, making it more susceptible to abstraction by a base, which can lead to a loss of stereochemical integrity. rsc.orgacs.org
The extent of racemization can be influenced by several factors, including the strength and steric hindrance of the base used, the nature of the solvent, the reaction temperature, and the specific amino acid residue. nih.gov For instance, studies on the synthesis of phenylglycine-containing peptides have shown that the choice of base during the coupling step is crucial for minimizing racemization. Weaker bases with greater steric hindrance, such as 2,4,6-collidine (TMP), have been found to be superior to more commonly used bases like DIPEA in preventing epimerization. acs.org
A primary method for assessing the enantiomeric purity of this compound and related derivatives is through chiral High-Performance Liquid Chromatography (HPLC). phenomenex.comwindows.netsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the enantioseparation of a wide range of N-Fmoc protected α-amino acids under reversed-phase conditions. phenomenex.comwindows.net
The mobile phase composition, including the type of organic modifier (e.g., acetonitrile (B52724) or methanol) and the presence of acidic additives like trifluoroacetic acid (TFA) or formic acid (FA), plays a significant role in achieving optimal separation. phenomenex.com For many Fmoc-amino acids, baseline resolution of the enantiomers can be achieved, allowing for the accurate determination of enantiomeric excess (ee). phenomenex.comwindows.net The expected enantiomeric purity for commercially available Fmoc protected α-amino acids is typically greater than 99.0% ee. phenomenex.com
Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for assessing racemization, particularly through the use of chiral solvating agents or by analyzing diastereomeric derivatives. rsc.orgnih.gov For example, the analysis of diastereomeric benzoyl dipeptide esters by NMR has been used to monitor racemization during the coupling of benzoyl-N-alkylated amino acids. rsc.org
Table 2: Analytical Methods for Assessing Racemization
| Analytical Technique | Principle of Detection | Application to Fmoc-N-Dmb-Leu-OH | Reference |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Separation and quantification of L- and D-enantiomers to determine enantiomeric excess (ee). | phenomenex.comwindows.netsigmaaldrich.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of diastereomeric derivatives or use of chiral solvating agents to induce chemical shift differences between enantiomers. | Monitoring racemization during coupling reactions and confirming stereochemical integrity. | rsc.org |
| Mass Spectrometry (MS) | Coupled with a chiral separation technique (e.g., LC-MS) to identify and quantify enantiomers. | Accurate quantitation of D,L-amino acids, particularly when using isotopically labeled standards. | nih.gov |
Mitigation of Peptide Aggregation in SPPS
Role of the Dmb Group in Disrupting Inter-Chain Hydrogen Bonding
The 2,4-dimethoxybenzyl (Dmb) group is a backbone-protecting group that, once incorporated, temporarily masks an amide nitrogen in the peptide backbone. nih.goviris-biotech.de This modification effectively eliminates a hydrogen bond donor at that position, disrupting the regular pattern of hydrogen bonds between peptide chains that leads to the formation of stable, aggregated structures. researchgate.netpeptide.com By preventing this inter-chain association, the peptide remains in a more solvated and less structured state on the solid support, which is crucial for efficient synthesis. nih.govnih.govrsc.org The Dmb group's bulky nature further contributes to this disruptive effect by creating steric hindrance that physically separates adjacent peptide chains. researchgate.net
Advantages for Synthesis of Hydrophobic and "Difficult Sequences"
"Difficult sequences" in SPPS are often characterized by a high content of hydrophobic amino acids or those prone to forming strong secondary structures. nih.govsigmaaldrich.com These sequences have a pronounced tendency to aggregate, making their synthesis by standard methods challenging or even impossible. nih.govgenscript.comnih.gov The use of Dmb-protected amino acids is particularly advantageous for these sequences. researchgate.netpeptide.com By disrupting aggregation, the Dmb group facilitates the synthesis of hydrophobic peptides, transmembrane domains, and other challenging sequences that would otherwise be intractable. sigmaaldrich.comresearchgate.netiris-biotech.de For instance, the incorporation of Dmb has been shown to be essential for the successful synthesis of peptides related to nucleolin and those containing repetitive Ala-Gly motifs found in amyloidogenic peptides. sigmaaldrich.com
Table 1: Impact of Dmb Incorporation on SPPS of Difficult Sequences
| Challenge in SPPS | Standard SPPS Outcome | Outcome with Dmb Incorporation | Reference |
|---|---|---|---|
| Peptide Aggregation | Low yield, truncated sequences | Reduced aggregation, improved yield and purity | researchgate.netpeptide.com |
| Hydrophobic Sequences | Poor solubility, incomplete reactions | Enhanced solubility and reaction kinetics | nih.govpeptide.com |
| "Difficult Sequences" (e.g., β-sheet forming) | Synthesis failure, significant impurities | Successful synthesis with higher purity | sigmaaldrich.comnih.gov |
Orthogonal Protection Schemes in Fmoc SPPS
Orthogonality in protecting group strategy is a cornerstone of modern SPPS, allowing for the selective removal of one type of protecting group without affecting others. peptide.comresearchgate.netiris-biotech.de This enables complex synthetic routes, including side-chain modifications and the synthesis of branched or cyclic peptides. sigmaaldrich.com The most common orthogonal system is the Fmoc/tert-Butyl (tBu) strategy, where the Nα-Fmoc group is removed by a base (like piperidine), while side-chain protecting groups and the resin linker are cleaved by acid (like trifluoroacetic acid, TFA). peptide.comnih.govrsc.org
Compatibility with Fmoc/tert-Butyl (tBu) Strategy
The Dmb group is fully compatible with the widely used Fmoc/tBu SPPS methodology. peptide.comnih.govresearchgate.net It remains stable during the repetitive basic treatments required for Fmoc group removal throughout the peptide elongation cycles. sigmaaldrich.comscielo.org.mx This stability ensures that the backbone protection is maintained until the final cleavage step, effectively preventing aggregation during the entire synthesis process. The use of Fmoc-N-(Dmb)-Leu-OH as a dipeptide with the preceding amino acid is a common and effective strategy, as it circumvents the potentially difficult coupling of an amino acid to the sterically hindered secondary amine of the Dmb-protected residue. researchgate.netpeptide.com
Differential Cleavage of the Dmb Group under Acidic Conditions
A key feature of the Dmb group is its lability under acidic conditions. peptide.com It is efficiently removed during the final cleavage cocktail, which typically consists of a strong acid like TFA, along with scavengers to prevent side reactions. sigmaaldrich.comiris-biotech.de This cleavage regenerates the native peptide backbone, leaving no trace of the modifying group in the final product. iris-biotech.deunits.it The conditions required for Dmb group removal are the same as those used to cleave tBu-based side-chain protecting groups and to release the peptide from most standard resins, making its integration into the Fmoc/tBu workflow seamless. sigmaaldrich.comiris-biotech.de It is often recommended to include a scavenger such as triisopropylsilane (B1312306) (TIS) in the cleavage mixture to trap the carbocation generated from the Dmb group. sigmaaldrich.com
Table 2: Orthogonality of Dmb Group in Fmoc/tBu SPPS
| Protecting Group | Cleavage Condition | Stability | Reference |
|---|---|---|---|
| Fmoc (Nα-protection) | Base (e.g., 20% piperidine in DMF) | Stable to acid | peptide.comscielo.org.mx |
| tBu (side-chain protection) | Acid (e.g., TFA) | Stable to base | peptide.comiris-biotech.de |
| Dmb (backbone protection) | Acid (e.g., TFA) | Stable to base | sigmaaldrich.compeptide.com |
Enhancing Peptide Synthesis Yields and Purity Profiles
The incorporation of this compound into a peptide sequence during SPPS can significantly enhance both the yield and purity of the final peptide product. This is primarily achieved by mitigating the issue of peptide aggregation, a common problem that can hinder the efficiency of coupling and deprotection steps.
Optimization of Coupling Reactions with this compound
The 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of the leucine residue plays a critical role in disrupting the interchain hydrogen bonding that leads to peptide aggregation. nih.govresearchgate.net This steric hindrance prevents the growing peptide chains from forming ordered secondary structures, such as β-sheets, on the solid support. peptide.com As a result, the reactive sites remain more accessible, facilitating more efficient coupling of subsequent amino acids. This improved accessibility leads to higher coupling yields throughout the synthesis.
| Feature | Description | Impact on Coupling Reactions |
| Backbone Protection | The 2,4-dimethoxybenzyl (Dmb) group is attached to the backbone amide nitrogen. | Disrupts inter- and intra-chain hydrogen bonding. |
| Reduced Aggregation | Prevents the formation of secondary structures like β-sheets. | Improves the solvation of the growing peptide chain, making the N-terminus more accessible for the incoming activated amino acid. |
| Enhanced Solubility | The modified peptide chain exhibits increased solubility in the synthesis solvents. | Facilitates more efficient and complete coupling reactions. |
Reduction of Impurity Formation in Peptide Assembly
Peptide aggregation is a primary cause of impurity formation during SPPS. When peptide chains aggregate, the Fmoc deprotection can be incomplete, leading to deletion sequences where one or more amino acids are missing from the final peptide. Furthermore, incomplete coupling reactions result in truncated peptides. By preventing aggregation, this compound ensures more complete deprotection and coupling steps, thereby reducing the prevalence of these common impurities. gyrosproteintechnologies.com This leads to a cleaner crude product with a higher purity profile, simplifying the subsequent purification process.
Application in the Synthesis of N-Substituted Peptides and Analogs
The use of this compound extends to the synthesis of N-substituted peptides and their analogs, which are of significant interest in medicinal chemistry due to their enhanced proteolytic stability and conformational properties.
Incorporation into N-Alkylated Peptide Sequences
This compound is itself an N-alkylated amino acid derivative. Its incorporation into a peptide chain introduces a permanent N-alkylation at the leucine position, as the Dmb group is typically cleaved under the final trifluoroacetic acid (TFA) cleavage conditions. This allows for the site-specific introduction of a benzyl-like moiety on the backbone amide. More broadly, the principles learned from using Dmb-protected amino acids can be applied to the synthesis of other N-alkylated peptides, which often present similar challenges of reduced coupling efficiency due to steric hindrance.
Utility in Generating Pseudoproline and Isoacyl Dipeptides
While this compound is not directly a pseudoproline or an isoacyl dipeptide, its function is analogous and complementary. Pseudoproline dipeptides, derived from serine or threonine, and isoacyl dipeptides are also employed to disrupt secondary structure formation and facilitate peptide synthesis. peptide.combachem.com The Dmb modification on leucine serves a similar purpose for sequences where serine or threonine may not be present or desired. peptide.com The Dmb group, like the oxazolidine (B1195125) ring in pseudoprolines, introduces a "kink" in the peptide backbone, effectively breaking up aggregating sequences. peptide.com This makes this compound a valuable tool in a broader strategy that may also include the use of pseudoproline and isoacyl dipeptides at other positions within the peptide chain to overcome particularly difficult sequences. peptide.comscienceopen.com
Addressing Specific Side Reactions during Peptide Elongation
Beyond the general improvement of synthesis efficiency, the strategic use of backbone-protected amino acids like this compound can help to mitigate specific side reactions that occur during peptide elongation.
Suppression of Aspartimide Formation and β-Aspartyl Isomerization
Aspartimide formation is a notorious side reaction in Fmoc-SPPS, particularly when synthesizing peptides containing aspartic acid (Asp). iris-biotech.de It occurs when the amide nitrogen of the residue following Asp attacks the side-chain ester of Asp, forming a five-membered succinimide (B58015) ring known as an aspartimide. merckmillipore.com This intermediate is highly susceptible to epimerization and can undergo nucleophilic ring-opening by piperidine (the Fmoc deprotection reagent) or water, leading to a mixture of difficult-to-separate impurities, including the desired α-aspartyl peptide, the rearranged β-aspartyl peptide, and their respective D-isomers. merckmillipore.com
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly sequences being the most susceptible due to the lack of steric hindrance from the glycine residue. researchgate.net
The introduction of a Dmb protecting group on the amide nitrogen of the residue C-terminal to the aspartic acid physically blocks the initial cyclization step. peptide.compeptide.com By incorporating an amino acid like this compound immediately after an Asp residue, the backbone nitrogen is converted to a secondary amine, effectively preventing it from attacking the Asp side chain. This strategy has been shown to completely abolish aspartimide formation. nih.gov
While much of the research has focused on using Fmoc-Aaa-(Dmb)Gly-OH dipeptides for the problematic Asp-Gly sequence, the principle applies to any amino acid placed after Asp. researchgate.netproquest.com Using Fmoc-N-(Dmb)-Leu-OH would provide the same protective benefit. The Dmb group is stable throughout the synthesis and is cleaved simultaneously with other side-chain protecting groups during the final trifluoroacetic acid (TFA) cleavage. peptide.compeptide.com
A comparative study on a known aspartimide-prone sequence, H-Val-Lys-Asp-Gly-Tyr-Leu-NH₂, highlights the efficacy of Dmb protection. The synthesis was performed using different building blocks to incorporate the critical Asp-Gly portion.
| Building Block Used for Asp-Gly | Crude Peptide Purity (%) | Aspartimide-Related Impurities (%) | Reference |
|---|---|---|---|
| Standard Fmoc-Asp(OtBu)-OH + Fmoc-Gly-OH | 51 | 49 | merckmillipore.com |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 95 | 0 | merckmillipore.com |
This interactive table illustrates the significant reduction in aspartimide-related impurities when using a Dmb-protected building block compared to standard methods in the synthesis of an aspartimide-prone peptide sequence. merckmillipore.com
Control of Diketopiperazine Formation
Diketopiperazine (DKP) formation is another prevalent side reaction in Fmoc-SPPS, occurring primarily at the dipeptide stage. iris-biotech.de After the removal of the Fmoc group from the second amino acid, the liberated N-terminal amine can attack the ester bond linking the C-terminal amino acid to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered diketopiperazine ring and terminating the peptide chain elongation. sigmaaldrich.com This side reaction is particularly common for sequences containing proline or other secondary amino acids at the C-terminus. nih.gov
The incorporation of this compound as the C-terminal amino acid can effectively control DKP formation. The bulky Dmb group on the leucine backbone nitrogen introduces significant steric hindrance, which impedes the intramolecular nucleophilic attack required for cyclization. By slowing down or preventing the formation of the six-membered ring, the desired linear peptide chain can be extended without premature cleavage.
Strategies to mitigate DKP formation often involve using sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin or by pre-forming a dipeptide and coupling it to the resin, thus bypassing the vulnerable dipeptide-resin stage. peptide.com The use of a Dmb-protected C-terminal amino acid offers an alternative and complementary approach to suppress this unwanted side reaction. The Dmb group functions as an internal shield, providing protection directly at the site of potential cyclization.
Analytical Methodologies for Characterization and Quality Control of Fmoc N 2,4 Dimethoxybenzyl Leu Oh and Peptides Synthesized Using It
Chromatographic Techniques
Chromatographic techniques are fundamental for assessing the purity of Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH and for the analysis of peptides incorporating this moiety. These methods separate components of a mixture based on their differential distribution between a stationary and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the chemical purity of Fmoc-protected amino acids. For this compound, a purity of ≥98% is often required and confirmed by HPLC. sigmaaldrich.comchemimpex.com This technique is also used to assess the purity of similar compounds like Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH. sigmaaldrich.comsigmaaldrich.com The method typically employs a reversed-phase column where the nonpolar stationary phase interacts with the hydrophobic Fmoc and dimethoxybenzyl groups. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) containing an acid modifier such as trifluoroacetic acid (TFA), is used to elute the compound. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by UV absorbance at a wavelength where the Fmoc group strongly absorbs.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase (e.g., C8, C18) | nih.gov |
| Mobile Phase | Gradient of Acetonitrile (ACN) in Water with 0.1% Trifluoroacetic Acid (TFA) | rsc.org |
| Detection | UV Absorbance (e.g., 262 nm) | nih.gov |
| Purity Specification | ≥97.0% or ≥98.0% | sigmaaldrich.comsigmaaldrich.com |
The stereochemical integrity of amino acid derivatives is critical for the biological activity of the final peptide. Chiral HPLC is employed to separate the L- and D-enantiomers of Fmoc-amino acids, ensuring high enantiomeric purity. windows.net For Fmoc-Leu-OH, several polysaccharide-based chiral stationary phases (CSPs) have proven effective under reversed-phase conditions. windows.netphenomenex.com These CSPs, such as Lux Cellulose-2 and Lux Cellulose-3, can achieve baseline resolution of the enantiomers. windows.netphenomenex.com The mobile phase often consists of an organic modifier like acetonitrile and an acidic additive such as trifluoroacetic acid (TFA). phenomenex.com The ability to resolve enantiomers is essential, as the final peptide's purity and function depend on the stereochemical purity of the amino acid building blocks used in its synthesis. windows.net For the related dipeptide Fmoc-Leu-(Dmb)Gly-OH, chiral HPLC is also used to confirm a purity of ≥ 97%. chemimpex.com
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Key Finding | Reference |
|---|---|---|---|
| Lux Cellulose-2, Lux Cellulose-3 | Acetonitrile/Water with Trifluoroacetic Acid (TFA) | Successful baseline resolution of 19 common Fmoc-amino acids, including Fmoc-Leu-OH. | windows.netphenomenex.com |
| CHIROBIOTIC T (Teicoplanin), CHIROBIOTIC R (Ristocetin A) | Reversed-phase or polar organic mode with volatile buffers (e.g., ammonium (B1175870) trifluoroacetate) | Effective for chiral separations of Fmoc-amino acids and are compatible with LC/MS. | sigmaaldrich.com |
| Quinine-based Zwitterionic (ZWIX) and Anion Exchanger (QN-AX) | CO2/MeOH with TEA and FA (SFC); H2O/MeOH with TEA and FA (HPLC) | QN-AX column efficiently separated almost all Nα-Fmoc amino acids under liquid chromatography conditions. | nih.gov |
Following solid-phase peptide synthesis (SPPS) using this compound, reversed-phase HPLC (RP-HPLC) is the primary tool for the analysis and purification of the crude peptide product. rsc.org After the peptide is cleaved from the resin, RP-HPLC separates the target peptide from impurities such as deletion sequences, truncated peptides, and by-products from the cleavage process. The separation is typically performed on C8 or C18 columns. nih.gov The elution is achieved using a gradient of an organic solvent (commonly acetonitrile) in water, with an ion-pairing agent like TFA. rsc.orgresearchgate.net The hydrophobicity of the peptide, influenced by its amino acid sequence, determines its retention time. The effectiveness of RP-HPLC separation can be enhanced by altering the pH of the mobile phase, which affects the charge state and conformation of the peptides, thereby providing an orthogonal separation mechanism. researchgate.net
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and integrity.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful non-destructive technique used to confirm the chemical structure of the synthesized amino acid derivative. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals are expected for the protons of the Fmoc group, the dimethoxybenzyl (Dmb) group, and the leucine (B10760876) side chain. By comparing the spectrum to that of related compounds like Fmoc-Leu-OH and Fmoc-Gly-OH, the structure can be verified. chemicalbook.comchemicalbook.com For instance, the aromatic protons of the Fmoc group typically appear in the range of δ 7.3–7.8 ppm. The presence and correct integration of signals corresponding to the methoxy (B1213986) groups (around δ 3.8 ppm) and the benzyl (B1604629) and leucine protons would confirm the structure.
| Proton Group | Expected Chemical Shift Range (ppm) | Reference (based on similar structures) |
|---|---|---|
| Fmoc Aromatic Protons | 7.3 - 7.8 | chemicalbook.comscienceopen.com |
| Dmb Aromatic Protons | 6.4 - 7.2 | (General aromatic region) |
| Fmoc CH & CH₂ | 4.2 - 4.5 | chemicalbook.comscienceopen.com |
| Dmb Methoxy (OCH₃) Protons | ~3.8 | |
| Dmb Benzyl (CH₂) Protons | ~4.5 - 5.0 | (Expected downfield shift due to N-substitution) |
| Leucine α-H | ~4.1 | chemicalbook.comscienceopen.com |
| Leucine β-CH₂, γ-CH, δ-CH₃ Protons | 0.8 - 1.8 | chemicalbook.com |
Mass spectrometry (MS) is an indispensable analytical technique for confirming the molecular weight of this compound and for sequencing the peptides synthesized from it.
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the accurate molecular weight of the compound, providing definitive confirmation of its identity. For peptides, MS and tandem MS (MS/MS) are used to verify the correct sequence of amino acids. nih.gov
Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS is a "soft" ionization technique suitable for non-volatile and thermally unstable compounds like peptides and protected amino acids. creative-proteomics.com It can be used to determine the molecular weight of N-terminally blocked peptides. ut.ac.ir The technique generates intense quasi-molecular ions (e.g., [M+H]⁺), allowing for straightforward molecular weight confirmation. creative-proteomics.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): While HPLC is more common for these compounds, GC-MS can also be used for amino acid analysis. sigmaaldrich.com However, due to the low volatility and polar nature of amino acids, derivatization is required to make them amenable to GC analysis. sigmaaldrich.commdpi.com Common derivatization methods include silylation or esterification followed by acylation. sigmaaldrich.commdpi.com Although powerful for analyzing free amino acids in biological fluids, its application for a large, protected derivative like this compound is less direct and would typically involve cleavage of the protecting groups followed by derivatization of the resulting leucine. nih.govnih.gov
| Technique | Application | Key Features | Reference |
|---|---|---|---|
| Electrospray Ionization MS (ESI-MS) | Molecular weight confirmation of the compound and peptides. Peptide sequencing (with MS/MS). | Soft ionization, suitable for large and polar molecules. | rsc.orgnih.gov |
| Fast Atom Bombardment MS (FAB-MS) | Analysis of non-volatile, thermally unstable compounds like peptides. | Produces intense quasi-molecular ions ([M+H]⁺). Good for N-terminally blocked peptides. | creative-proteomics.comut.ac.irnih.gov |
| Gas Chromatography-MS (GC-MS) | Analysis of amino acids after derivatization. | Requires derivatization to increase volatility. Provides rich information on isotopomer distributions. | sigmaaldrich.commdpi.comnih.gov |
In-Process Monitoring and Quality Assessment
In-process monitoring is a cornerstone of successful Solid-Phase Peptide Synthesis (SPPS), providing real-time feedback on the efficiency of individual reaction steps. This allows for immediate intervention, such as repeating a coupling step, to maximize the yield of the target peptide and simplify subsequent purification.
The Kaiser test, also known as the ninhydrin (B49086) test, is a highly sensitive qualitative method used to detect the presence of free primary amines on the solid support during SPPS. peptide.comfiveable.me Its application is crucial after a coupling step to confirm that the amino group of the resin-bound peptide has successfully reacted with the incoming protected amino acid, in this case, this compound.
Principle: The test is based on the reaction of ninhydrin with primary amines. In the presence of a free primary amine, ninhydrin produces a characteristic deep blue or purple color, often referred to as Ruhemann's purple. peptide.comfiveable.me A negative result, indicated by a yellow or colorless appearance, signifies that the coupling reaction is complete, as there are no remaining free primary amino groups. iris-biotech.de It is important to note that the Kaiser test is not reliable for detecting secondary amines, such as the N-terminal proline. peptide.com
Procedure: A small sample of the resin beads is taken from the reaction vessel and washed to remove any residual reagents. iris-biotech.de The beads are then treated with a set of reagents, typically solutions of ninhydrin in ethanol (B145695) or n-butanol, phenol (B47542) in ethanol or n-butanol, and a dilute solution of potassium cyanide in pyridine. peptide.comtemple.edu The mixture is heated for a few minutes at a high temperature, usually around 100-110°C. peptide.comiris-biotech.de
Interpretation of Results: The resulting color of the beads and the solution provides a clear indication of the coupling reaction's status.
| Observed Color | Interpretation | Recommended Action |
| Colorless to light yellow resin and solution | Complete coupling | Proceed to the next deprotection step. |
| Intense blue resin and/or solution | Incomplete or failed coupling | Repeat the coupling reaction. |
This table provides a simplified interpretation of Kaiser test results.
A positive Kaiser test (blue color) after the coupling of this compound would indicate that the coupling was incomplete. This would necessitate a second coupling step to ensure that all available amino groups on the resin have reacted, thereby preventing the formation of deletion sequences in the final peptide. semanticscholar.org
Elemental analysis is a quantitative technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a sample. bachem.com This method is instrumental in verifying the chemical formula and purity of the synthesized this compound itself, as well as the final peptide product.
Principle: A weighed sample of the compound is combusted in an oxygen-rich atmosphere. The resulting combustion gases (carbon dioxide, water vapor, and nitrogen gas) are separated and quantified by a detector. The measured amounts of these gases are then used to calculate the percentage of each element in the original sample.
Application and Research Findings: For this compound, with a molecular formula of C₃₀H₃₃NO₆, the theoretical elemental composition can be calculated. chemimpex.com
| Element | Theoretical Percentage |
| Carbon (C) | 71.55% |
| Hydrogen (H) | 6.61% |
| Nitrogen (N) | 2.78% |
| Oxygen (O) | 19.06% |
This table shows the theoretical elemental composition of this compound.
By comparing the experimentally determined elemental composition with the theoretical values, the identity and purity of the synthesized compound can be confirmed. bachem.com A significant deviation between the experimental and theoretical values may indicate the presence of impurities, such as residual solvents or by-products from the synthesis.
In the context of peptides synthesized using this amino acid derivative, elemental analysis, often in conjunction with amino acid analysis, is used to determine the net peptide content. biosynth.cominnovagen.com The gross weight of a lyophilized peptide sample includes not only the peptide itself but also counter-ions and water. innovagen.com Elemental analysis, specifically the nitrogen content, provides a measure of the total peptide material in the sample. biopharminternational.com However, it's important to recognize that this method is not specific to the target peptide sequence and can be influenced by nitrogen-containing impurities. polypeptide.com Therefore, it is often used as part of a comprehensive quality control strategy that includes other analytical techniques like HPLC and mass spectrometry.
Advanced Research Applications and Future Directions
Contribution to Bioactive Peptide Synthesis and Drug Discovery Research
The strategic incorporation of Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH into synthetic schemes has significantly impacted the landscape of bioactive peptide synthesis and drug discovery.
Design and Synthesis of Peptide-Based Therapeutics
The development of peptide-based therapeutics often involves the creation of complex and modified peptide sequences to enhance efficacy, stability, and target specificity. This compound is instrumental in this process. The Fmoc group provides a base-labile protecting group for the α-amino group, a cornerstone of solid-phase peptide synthesis (SPPS). The Dmb group, on the other hand, offers protection for the backbone amide, which can be crucial for synthesizing "difficult" sequences prone to aggregation. nih.gov This dual protection strategy allows for the controlled and efficient assembly of intricate peptide chains, facilitating the exploration of novel drug candidates with potentially improved therapeutic profiles. chemimpex.com The ability to create these modified peptides is vital in overcoming common challenges in peptide drug development, such as poor stability and reduced side effects. chemimpex.com
Facilitation of Peptide Library Construction for High-Throughput Screening
Peptide libraries are powerful tools in drug discovery, enabling the rapid screening of a vast number of peptide sequences to identify promising lead compounds. creative-peptides.com The use of this compound and similar derivatives is advantageous in the construction of these libraries. chemimpex.com Its favorable properties, including enhanced stability and solubility conferred by the Dmb group, contribute to higher yields and purity levels during peptide synthesis. chemimpex.com This is particularly important when generating large and diverse peptide libraries for high-throughput screening (HTS), where consistency and reliability are paramount for identifying potential drug leads. chemimpex.comcreative-peptides.com
Integration into Protein Engineering and Molecular Biology Studies
The utility of this compound extends beyond therapeutic peptide synthesis into the realms of protein engineering and molecular biology.
Elucidation of Protein-Peptide Interactions
Understanding the intricate interactions between proteins and peptides is fundamental to unraveling biological processes and designing targeted therapies. nih.gov Synthetic peptides, constructed using building blocks like this compound, serve as valuable probes for studying these interactions. chemimpex.comsmolecule.com By systematically modifying peptide sequences, researchers can map binding epitopes, identify key residues involved in the interaction, and gain insights into the structural basis of protein recognition. This knowledge is critical for the rational design of molecules that can modulate protein function.
Investigations into Modified Protein Function and Stability
The incorporation of unnatural or modified amino acids into protein structures is a powerful strategy in protein engineering to enhance stability, alter enzymatic activity, or introduce novel functionalities. chemimpex.com this compound, as a protected derivative of leucine (B10760876), can be utilized in the synthesis of peptide fragments or even entire small proteins containing this specific modification. Studying the impact of the N-Dmb modification on the structure and function of the resulting protein can provide valuable insights into the principles of protein folding, stability, and catalysis.
Role in the Development of Diagnostic Tools and Biosensors
The unique properties of peptides synthesized with advanced building blocks are being harnessed for the development of innovative diagnostic tools and biosensors. chemimpex.com Biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific analytes, playing a crucial role in disease detection and monitoring. mdpi.comdovepress.comnih.govtaylorfrancis.com
Peptides, due to their high specificity and affinity for various targets, are excellent candidates for use as biorecognition elements in biosensors. The ability to synthesize custom peptides using reagents like this compound allows for the design of probes that can specifically bind to disease biomarkers, such as proteins or pathogens. chemimpex.commdpi.com For instance, these synthetic peptides can be immobilized on sensor surfaces to create immunosensors or other affinity-based biosensors for the early and sensitive detection of diseases. mdpi.commdpi.com The development of such diagnostic tools holds the promise of more rapid, cost-effective, and precise clinical diagnoses, ultimately improving patient outcomes. nih.gov
Emerging Methodologies and Innovations in Peptide Chemistry
The field of peptide chemistry is continually evolving, with a strong focus on methodologies that improve the synthesis of complex and lengthy peptides. A significant area of innovation lies in the strategic use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and improving the solubility of the growing peptide chain.
Development of Next-Generation Backbone Amide Protecting Groups
The concept of backbone amide protection, where a temporary substituent is placed on the amide nitrogen of the peptide bond, has been a game-changer in SPPS. nih.gov This modification disrupts the interchain hydrogen bonding that leads to peptide aggregation, a major cause of synthesis failure. nih.gov The 2,4-dimethoxybenzyl (Dmb) group is a prominent example of such a protecting group. researchgate.netresearchgate.net Initially explored for its ability to enhance peptide solubility, the Dmb group has become a valuable tool for synthesizing sequences that were previously considered intractable. nih.gov
While the initial Dmb-based strategies were effective, the steric hindrance introduced by the secondary amine could make the subsequent coupling step challenging. rsc.org This led to the development of next-generation backbone amide protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, which facilitates an intramolecular acyl transfer to overcome this obstacle. rsc.org Further innovations include the development of the 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) group, which offers improved synthesis of aggregation-prone and aspartimide-prone peptides and can be introduced in an automated fashion. researchgate.net These advancements highlight the ongoing efforts to refine backbone protection strategies for even greater efficiency and broader applicability in synthesizing complex peptides. nih.gov
| Protecting Group | Key Features | Primary Application |
| 2,4-Dimethoxybenzyl (Dmb) | Enhances solubility, disrupts aggregation. nih.govresearchgate.net | Overcoming difficult sequences in SPPS. nih.gov |
| 2-Hydroxy-4-methoxybenzyl (Hmb) | Facilitates intramolecular acyl transfer to improve coupling efficiency. rsc.org | Improving synthesis of aggregation-prone peptides. peptide.com |
| 2-Hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) | Automated introduction, labile to acidolysis after nitro group reduction. researchgate.net | Synthesis of aggregation and aspartimide-prone peptides. researchgate.net |
Automated and Microwave-Assisted SPPS with Dmb-Containing Monomers
The integration of automation and microwave technology has revolutionized SPPS, enabling faster and more efficient synthesis of peptides. formulationbio.comcreative-peptides.com Automated synthesizers can perform the repetitive cycles of coupling and deprotection with high precision and reproducibility. formulationbio.com When combined with microwave irradiation, which accelerates reaction rates by rapidly and uniformly heating the reaction mixture, the synthesis time can be significantly reduced. creative-peptides.comgoogle.com
The use of Dmb-containing monomers, such as this compound, is highly compatible with these advanced techniques. The introduction of Dmb protection can be fully automated, leading to improved handling, quality, and yield of challenging peptide sequences. nih.govrsc.org For instance, the automated fast-flow synthesis of long peptide chains has been successfully demonstrated, showcasing the power of combining efficient chemistry with advanced instrumentation. mit.edu Microwave-assisted SPPS has also been shown to be effective, even at elevated temperatures, with low levels of enantiomerization for most amino acids. nih.gov The development of protocols for automated and microwave-assisted synthesis using Dmb-protected amino acids and dipeptides continues to be an active area of research, pushing the boundaries of what is achievable in peptide synthesis. sigmaaldrich.combiotage.com
| Synthesis Technology | Key Advantages | Relevance to Dmb Monomers |
| Automated SPPS | High throughput, reproducibility, reduced manual labor. formulationbio.com | Dmb introduction can be fully automated, improving synthesis of difficult sequences. nih.govrsc.org |
| Microwave-Assisted SPPS | Significantly reduced reaction times, improved coupling efficiency. creative-peptides.comgoogle.com | Compatible with Dmb-containing monomers for rapid synthesis. nih.govbiotage.com |
| Automated Fast-Flow Synthesis | Enables high-fidelity production of long amino acid sequences. mit.edu | Utilizes efficient chemistries, including backbone protection, for complex targets. mit.edu |
Convergent Synthesis and Ligation Strategies Utilizing Dmb Protection
For the synthesis of very large peptides and proteins, a convergent approach is often employed. This strategy involves the synthesis of smaller, protected peptide fragments, which are then joined together in a process called ligation. nih.gov Native Chemical Ligation (NCL) is a powerful and widely used technique that allows for the chemoselective reaction of two unprotected peptide fragments to form a native peptide bond. nih.govnih.gov
The use of Dmb protection can be advantageous in convergent synthesis strategies. By preventing aggregation and improving the solubility of the peptide fragments, Dmb protection facilitates their synthesis and purification. nih.gov This is crucial as the purity of the fragments directly impacts the success of the ligation reaction. While the Dmb group is typically removed during the final cleavage from the solid support, its presence during fragment synthesis can be highly beneficial. sigmaaldrich.com
Furthermore, advancements in ligation chemistry are expanding the toolbox for protein synthesis. While classical NCL relies on a C-terminal thioester and an N-terminal cysteine, other ligation methods are being developed. nih.gov The principles of backbone protection, including the use of Dmb, can be integrated into the design of these complex synthetic routes to enable the assembly of large and challenging protein targets. researchgate.net
| Strategy | Description | Role of Dmb Protection |
| Convergent Synthesis | Assembly of smaller peptide fragments to form a larger peptide or protein. nih.gov | Improves the synthesis and purification of peptide fragments by preventing aggregation. nih.gov |
| Native Chemical Ligation (NCL) | Chemoselective reaction of an N-terminal cysteine-containing peptide with a C-terminal thioester peptide. nih.govnih.gov | Facilitates the preparation of high-quality peptide fragments required for successful ligation. |
| One-Pot Ligation | Sequential ligation of multiple fragments in a single reaction vessel to minimize handling losses. nih.gov | By improving fragment solubility and handling, Dmb protection can indirectly support the efficiency of one-pot strategies. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
